molecular formula C9H11ClN2O B1393989 3-Chloro-6-(cyclobutylmethoxy)pyridazine CAS No. 1287217-91-7

3-Chloro-6-(cyclobutylmethoxy)pyridazine

Cat. No. B1393989
M. Wt: 198.65 g/mol
InChI Key: YGSYWRGKEUPBSZ-UHFFFAOYSA-N
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Description

3-Chloro-6-(cyclobutylmethoxy)pyridazine is a chemical compound with the molecular formula C9H11ClN2O . It is categorized under halides and is used for research purposes .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-Chloro-6-(cyclobutylmethoxy)pyridazine, involves various methods . One approach involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(cyclobutylmethoxy)pyridazine can be analyzed using X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .

Further properties such as density, boiling point, and molar refractivity can be found in the ChemSpider database .

Scientific Research Applications

1. Synthesis and Structure Analysis

Pyridazine analogs, including compounds related to 3-Chloro-6-(cyclobutylmethoxy)pyridazine, have significant pharmaceutical importance. A related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and analyzed for its structure using various techniques like IR, NMR, LC-MS, and XRD. This study highlights the importance of pyridazine analogs in medicinal chemistry due to their diverse biological properties (Sallam et al., 2021).

2. Biological Properties and Pharmacological Potential

Pyridazine derivatives, similar to 3-Chloro-6-(cyclobutylmethoxy)pyridazine, have been found to exhibit considerable biological properties like anti-tumor and anti-inflammatory activities. Compounds 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine were synthesized and their structures confirmed by X-ray diffraction. These findings suggest potential applications in therapeutic areas (Sallam et al., 2021).

3. Density Functional Theory (DFT) Calculations

Theoretical studies on pyridazine derivatives, including those related to 3-Chloro-6-(cyclobutylmethoxy)pyridazine, involve Density Functional Theory (DFT) calculations. These studies help understand the molecular behavior and properties of these compounds, which are crucial for their application in various scientific and pharmaceutical fields (Zhou et al., 2004).

4. Surface Protection Activities in Corrosion Inhibition

Pyridazine derivatives have been studied for their potential in protecting surfaces and inhibiting corrosion, which can be relevant for 3-Chloro-6-(cyclobutylmethoxy)pyridazine. These compounds were tested for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid, providing insights into their application in material sciences (Olasunkanmi et al., 2018).

properties

IUPAC Name

3-chloro-6-(cyclobutylmethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-4-5-9(12-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSYWRGKEUPBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(cyclobutylmethoxy)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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